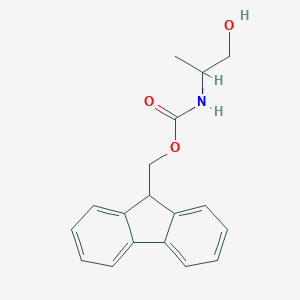

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

Description

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino alcohol derivative. Its molecular formula is C21H25NO3, with a molecular weight of 339.43 g/mol (CAS: 851678-69-8) . The compound is characterized by an Fmoc group attached to a carbamate linkage, which stabilizes the amino alcohol moiety (1-hydroxypropan-2-yl). This structural motif is critical in peptide synthesis and medicinal chemistry, where Fmoc groups serve as temporary protecting groups for amines during solid-phase synthesis . The compound is typically stored under dry conditions at 2–8°C to prevent hydrolysis of the carbamate bond .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369620 | |

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161529-13-1 | |

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis Protocol

The preparation of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate centers on a two-step process:

-

Synthesis of Fmoc-Cl : 9-Fluorenylmethanol reacts with phosgene (COCl₂) in anhydrous dichloromethane (DCM) under nitrogen atmosphere to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is highly reactive and requires careful handling due to its sensitivity to moisture.

-

Carbamate Formation : Fmoc-Cl is subsequently reacted with 1-hydroxypropan-2-amine in the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, to facilitate the nucleophilic substitution at the carbonyl carbon. The reaction proceeds at 0–25°C for 4–24 hours, yielding the target carbamate (Fig. 1).

Table 1: Reaction Conditions for Carbamate Synthesis

| Parameter | Laboratory-Scale Conditions | Industrial-Scale Conditions |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Base | 2,4,6-Collidine | N-Methylmorpholine (NMM) |

| Temperature | 0°C → Room temperature | 10–15°C (controlled cooling) |

| Reaction Time | 12–24 hours | 6–8 hours (optimized flow reactor) |

| Yield | 70–85% | 88–92% |

Alternative Methodologies

Recent advancements explore solvent-free mechanochemical synthesis, where Fmoc-Cl and 1-hydroxypropan-2-amine are ground with potassium carbonate in a ball mill. This approach reduces environmental impact and achieves comparable yields (78–82%) within 2 hours. However, scalability remains a challenge due to equipment limitations.

Purification and Isolation Techniques

Column Chromatography

Crude product purification typically employs flash column chromatography with gradients of methanol in chloroform (1:50 to 1:10). Silica gel (230–400 mesh) is the stationary phase, effectively separating unreacted Fmoc-Cl and amine byproducts. Industrial settings utilize automated chromatography systems with UV detection to enhance throughput.

Recrystallization

High-purity (>99%) product is obtained via recrystallization from ethanol/water mixtures. The compound exhibits moderate solubility in ethanol (12.5 g/L at 25°C), allowing for gradual cooling-induced crystallization.

Table 2: Purity Analysis Post-Purification

| Method | Purity (%) | Key Impurities Identified |

|---|---|---|

| Flash Chromatography | 95–98 | Residual Fmoc-Cl (<1.5%) |

| Recrystallization | 99.5 | Solvent traces (EtOH, 0.3%) |

| Preparative HPLC | 99.9 | None detected |

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and stoichiometric ratios. For example, a tubular reactor with a residence time of 30 minutes achieves 90% conversion at 15°C, surpassing batch reactor efficiency.

Quality Control Measures

In-process analytics include:

-

In-line FTIR : Monitors carbonyl stretching (1740 cm⁻¹) to confirm carbamate formation.

-

HPLC-UV : Tracks residual amine (<0.1% threshold) using a C18 column and acetonitrile/water mobile phase.

Process Optimization and Challenges

Stoichiometric Adjustments

Excess Fmoc-Cl (1.2 equivalents) minimizes side reactions, while base concentration (2.0 equivalents) balances reaction rate and byproduct formation. Substoichiometric base leads to incomplete activation, whereas excess base promotes hydrolysis.

Solvent Selection

THF outperforms DCM in industrial settings due to higher boiling points (66°C vs. 40°C), enabling safer handling. However, DCM remains preferred in laboratories for its rapid evaporation during workup.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC retention time: 8.2 minutes (C18 column, 70% acetonitrile/30% water, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), which is then reacted with 1-hydroxypropan-2-amine to yield the desired carbamate. This compound functions primarily as a protecting group in peptide synthesis, forming stable carbamate linkages with amino groups. The protecting group can be removed under mild conditions, often using bases like piperidine, allowing for the regeneration of free amines necessary for further chemical transformations.

Peptide Synthesis

Fmoc-(1-hydroxypropan-2-yl)carbamate is extensively used as a protecting group during peptide synthesis. Its stability under various reaction conditions allows for selective protection and subsequent deprotection of amino acids, facilitating the construction of complex peptide structures.

Medicinal Chemistry

The compound plays a crucial role in developing peptide-based drugs. By enabling the synthesis of biologically active peptides, it aids in studying their structure-function relationships and therapeutic potentials. Notably, derivatives of this compound have shown promise in targeting specific pathways related to cancer treatment.

Biological Studies

In biological research, this compound is utilized to synthesize peptides that mimic natural proteins, allowing researchers to investigate interactions at the molecular level. Its ability to form stable linkages makes it an ideal candidate for studying enzyme-substrate interactions and protein folding.

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : Can be oxidized to yield carbonyl compounds.

- Reduction : Reduction reactions can convert the carbamate group into an amine.

- Substitution : Nucleophilic substitution can replace the carbamate group with other functional groups.

Study 1: Anticancer Properties

Recent research has explored the anticancer properties of compounds related to Fmoc-(1-hydroxypropan-2-yl)carbamate. Modifications to similar structures have demonstrated enhanced potency against specific cancer cell lines, indicating that derivatives may also exhibit significant therapeutic potential.

Study 2: Inhibition of MBOAT4

A medicinal chemistry campaign identified small lipopeptidomimetics that inhibit MBOAT4 in vitro. Structural modifications inspired by Fmoc-(1-hydroxypropan-2-yl)carbamate led to enhanced biological activity against cancer targets.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amino groups, preventing unwanted reactions during peptide synthesis. The compound can be removed under mild conditions, typically using bases like piperidine, to yield the free amine . This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Key Observations :

- Hydroxyl vs. Thioxo/Oxo Groups : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioxo (in compound 8) or oxo (in compound 16) derivatives, influencing solubility and reactivity .

- Aromatic vs.

Physical Properties

| Property | Target Compound | Compound 2g (Phenyl Derivative) | Compound 8 (Thioamide) |

|---|---|---|---|

| Melting Point | Not reported | Not reported | 188.2–190°C (analog) |

| Solubility | Soluble in DMSO, DMF | Likely lower (aromatic hindrance) | Moderate in DMSO |

| NMR Data | 1H NMR (DMSO-d6) available | Similar to literature reports | 1H/13C NMR in DMSO-d6 |

Data from suggest that alkyl-chain modifications (e.g., branching in compound 18) reduce crystallinity compared to the target compound.

Stability and Handling

Biological Activity

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, with a molecular formula of C18H19NO3 and a molecular weight of 297.35 g/mol, is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and peptide synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.

- Molecular Formula : C18H19NO3

- Molecular Weight : 297.35 g/mol

- CAS Number : 851678-69-8

The primary role of this compound is as a protecting group in peptide synthesis. It forms a stable carbamate linkage with amino groups, which prevents unwanted reactions during the synthesis process. The compound can be removed under mild conditions, typically using bases like piperidine, to yield the free amine .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, research into small molecules that inhibit specific enzymes has shown that modifications to similar structures can significantly enhance their potency against cancer cell lines. This suggests that derivatives of this compound may also exhibit similar properties .

Applications in Medicinal Chemistry

- Peptide Synthesis : The compound is widely used as a protecting group in the synthesis of biologically active peptides and proteins, facilitating the study of their structure and function.

- Drug Development : It plays a role in developing peptide-based drugs and therapeutic agents, particularly those targeting specific pathways in cancer and other diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (9H-Fluoren-9-yl)methyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate | Structure | Contains a methyl group affecting reactivity |

| (9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate | Structure | Extended ethoxy chain influencing solubility |

The unique balance of stability and ease of removal makes this compound an ideal choice for researchers in peptide chemistry compared to other protecting groups.

Study 1: Inhibition of MBOAT4

A medicinal chemistry campaign identified small lipopeptidomimetics that inhibit MBOAT4 in vitro. The modifications made to similar compounds demonstrated enhanced biological activity, suggesting that structural analogs of this compound could be explored for their potential therapeutic effects against specific targets in cancer treatment .

Study 2: Antiproliferative Activity

Research focused on compounds with structural similarities revealed potent antiproliferative activity against breast cancer models. These findings underscore the importance of functional groups and molecular modifications in enhancing biological efficacy, providing insights into how derivatives of this carbamate might perform similarly .

Q & A

Basic Research Question

- Storage : Store in a desiccator at temperatures <28°C, protected from light and moisture. Use amber glass vials to prevent photodegradation .

- Handling :

- Work in a fume hood with local exhaust ventilation to avoid inhalation of dust/aerosols.

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use and discard contaminated gloves according to hazardous waste protocols .

- Avoid dust generation by using pre-weighed aliquots or solutions in inert solvents (e.g., DMF, DMSO) .

What analytical techniques are most effective for characterizing this carbamate’s purity and structure?

Advanced Research Question

- Purity Analysis :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% threshold for biological assays). Retention time shifts indicate impurities or degradation.

- TLC : Monitor reactions using silica plates (hexane:ethyl acetate = 3:1); carbamates typically show R ~0.4–0.5 under UV (254 nm) .

- Structural Confirmation :

How can discrepancies in experimental yields be addressed during synthesis?

Advanced Research Question

Yield variations often arise from competing side reactions (e.g., hydrolysis, incomplete acylation). Mitigation strategies include:

- Moisture Control : Use anhydrous solvents and a nitrogen atmosphere to prevent hydrolysis of the chloroformate reagent.

- Reaction Monitoring : Perform in-situ FTIR to track the disappearance of the amine N-H stretch (~3350 cm) and emergence of carbamate C=O (~1700 cm).

- Temperature Optimization : Extend reaction times at 0°C for moisture-sensitive intermediates, as seen in analogous carbamate syntheses (yield improvement from 15% to 33% with 18-hour stirring) .

- Purification Adjustments : Use preparative HPLC for challenging separations, especially if polar byproducts persist .

What are the implications of the compound’s acute toxicity (H302, H315) on laboratory safety protocols?

Advanced Research Question

The compound’s GHS classification (acute oral toxicity Category 4, skin irritation Category 2) necessitates:

- Exposure Limits : Adhere to OSHA guidelines (29 CFR 1910) for airborne dust control (<1 mg/m).

- First Aid :

- Inhalation : Immediate relocation to fresh air; administer oxygen if respiratory distress occurs .

- Dermal Contact : Wash with 10% polyethylene glycol 400 solution to solubilize carbamate residues, followed by soap and water .

- Waste Disposal : Neutralize with 1 M NaOH (hydrolyzes carbamate to non-toxic products) before disposal as hazardous chemical waste .

How does the compound’s stability vary under different solvent systems?

Advanced Research Question

Stability studies for analogous carbamates reveal:

- Polar Aprotic Solvents (DMF, DMSO) : Stable for >48 hours at 4°C. Avoid prolonged storage due to slow hydrolysis at room temperature.

- Aqueous Buffers (pH 7.4) : Rapid degradation (t < 2 hours) via nucleophilic attack by water or hydroxide ions. Use freshly prepared solutions for biological assays.

- Chloroform/Methanol (1:1) : Optimal for long-term storage (-20°C) with <5% degradation over 30 days .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Purity Variability : Validate compound purity via HPLC before assays; impurities like free amines can skew results.

- Solvent Artifacts : DMSO concentrations >0.1% may inhibit cellular targets. Use solvent-matched controls .

- Assay Conditions : Adjust pH (carbamates hydrolyze faster in basic conditions) and temperature (4°C for short-term stability). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.